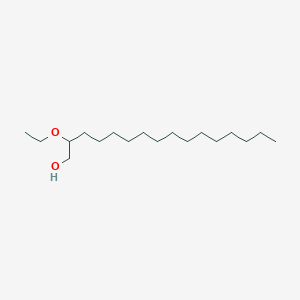

2-Ethoxyhexadecan-1-OL

Description

2-Ethoxyhexadecan-1-OL is a long-chain aliphatic alcohol with a hydroxyl (-OH) group at the terminal (C1) position and an ethoxy (-OCH₂CH₃) substituent at the C2 position. Its molecular formula is C₁₈H₃₈O₂, and its molecular weight is approximately 286.5 g/mol. The ethoxy group introduces branching, which may reduce crystallinity compared to linear analogs like Dodecan-1-ol, enhancing solubility in non-polar matrices .

Properties

CAS No. |

51883-32-0 |

|---|---|

Molecular Formula |

C18H38O2 |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

2-ethoxyhexadecan-1-ol |

InChI |

InChI=1S/C18H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18(17-19)20-4-2/h18-19H,3-17H2,1-2H3 |

InChI Key |

PYTRBIZZZGFMSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CO)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-Ethoxyhexadecan-1-OL and structurally related compounds:

Key Observations:

- Chain Length and Hydrophobicity : The 16-carbon chain of 2-Ethoxyhexadecan-1-OL confers greater hydrophobicity compared to Dodecan-1-ol (C12), likely reducing aqueous solubility but enhancing compatibility with oils and fats .

- Branching vs. In contrast, 2-Ethoxycyclohexan-1-OL’s cyclic structure restricts conformational flexibility, increasing rigidity and altering reactivity .

- Functional Group Reactivity : Unlike 2-Hexen-1-ol, 2-ethyl- (which has a reactive double bond), 2-Ethoxyhexadecan-1-OL’s ether linkage is less prone to oxidation, making it more stable in formulations requiring prolonged shelf life .

Physical and Chemical Properties

Solubility and Stability:

- 2-Ethoxyhexadecan-1-OL: Predicted to exhibit low water solubility (<1 mg/L at 25°C) due to its long hydrocarbon chain. The ethoxy group may enhance solubility in polar organic solvents (e.g., ethanol, acetone).

- Dodecan-1-ol : Water solubility is similarly low (0.04 g/L at 20°C), but its linear structure allows tighter molecular packing, leading to higher melting points (24–26°C) compared to branched analogs .

Thermal Properties:

- Longer-chain alcohols like 2-Ethoxyhexadecan-1-OL typically have higher boiling points (>300°C) compared to shorter analogs (e.g., Dodecan-1-ol boils at 259°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.